N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4, a pyridin-4-yl moiety at position 5, and a sulfanyl acetamide chain linked to an N-(2,3-dimethylphenyl) group. Synthesis typically involves alkylation of triazole-thione precursors with α-chloroacetamides under basic conditions, followed by functionalization of the triazole ring (e.g., Paal-Knorr condensation) .
Properties
Molecular Formula |
C20H21N5OS |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5OS/c1-4-12-25-19(16-8-10-21-11-9-16)23-24-20(25)27-13-18(26)22-17-7-5-6-14(2)15(17)3/h4-11H,1,12-13H2,2-3H3,(H,22,26) |
InChI Key |
VLKCNIKJBMUVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyridinyl and prop-2-en-1-yl groups. The final step usually involves the attachment of the dimethylphenyl and sulfanylacetamide moieties under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the pyridinyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for its potential to inhibit specific enzymes or pathways in microbial or cancer cells.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug development.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, triazole derivatives exert their effects by binding to enzymes or receptors, inhibiting their activity, and disrupting essential biological pathways. The molecular targets could include enzymes involved in cell division, protein synthesis, or metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Their Implications
Key structural analogs differ in substituents on the triazole ring, pyridinyl position, and acetamide-linked aryl groups. These modifications influence electronic properties, steric effects, and biological activity.
Table 1: Structural Comparison of Selected Analogs
Electronic and Steric Effects
- Allyl vs. In contrast, ethyl substituents reduce steric hindrance, favoring entropic gains in binding .
- Pyridinyl Position : Pyridin-4-yl (vs. 3- or 2-pyridinyl) optimizes dipole interactions and π-stacking due to symmetric electron distribution. Substitution at the 3-position disrupts planarity, reducing binding affinity in some assays .
Biological Activity
N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a triazole ring, a sulfanyl group, and a benzamide moiety. Its IUPAC name reflects its intricate structure:
IUPAC Name: N-{[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
Molecular Formula: C₁₈H₁₈N₄OS
| Property | Value |
|---|---|
| Molecular Weight | 342.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The triazole and sulfanyl groups may facilitate binding to these targets, potentially inhibiting their activity or modulating their function.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The presence of the triazole and pyridine rings is often linked to enhanced bioactivity against fungi and certain bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Activity |
|---|---|---|
| N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-pyridin-2-y]-4H-triazol}acetamide | Candida albicans | Moderate Inhibition |
| N-(2,3-dimethylphenyl)-2-{[5-(furan-2-y)-4-(prop-2-en-y)-4H-triazol}acetamide | Staphylococcus aureus | High Inhibition |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. The structural features allow for interactions with cellular pathways involved in tumor growth and proliferation.
Table 2: Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|
| Study on Triazole Derivatives | A549 (Lung Cancer) | 15 | Significant cytotoxicity observed |
| Study on Triazole Derivatives | Caco-2 (Colon Cancer) | 20 | Moderate inhibition of cell viability |
Case Studies
Recent research has highlighted the potential of triazole derivatives in overcoming drug resistance in various pathogens. For instance:
-
Case Study on S. aureus : A derivative similar to N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-y)-5-(pyridin-4-y]-4H-triazol}acetamide demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections.
- Methodology : MIC (Minimum Inhibitory Concentration) assays were conducted to determine the efficacy against MRSA strains.
- Results : The compound exhibited an MIC value of 8 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
